molecular formula C22H21ClN2O5 B046060 Quizalofop-P-tefuryl CAS No. 119738-06-6

Quizalofop-P-tefuryl

Cat. No. B046060
M. Wt: 428.9 g/mol
InChI Key: BBKDWPHJZANJGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quizalofop-P-tefuryl is synthesized using 4-[(6-chloro-2-quinoxalinyl)oxy]phenol and ethyl(S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate as starting materials. The process involves transesterification and substitution reaction, resulting in a total yield of 91.2%, with a purity and optical purity of 95%. This method is noted for its simplicity, high yield, and suitability for industrial production (Wang Jin-yan, 2014).

Molecular Structure Analysis

The molecular structure of Quizalofop-P-tefuryl, specifically its active metabolites, has been elucidated through studies involving nuclear magnetic resonance and mass spectrometry. These studies have identified metabolites such as quizalofop, resulting from the hydrolysis of the tetrahydrofurfuryl alcohol moiety of Quizalofop-P-tefuryl in biological systems, indicating its bioactive form and how it metabolizes in organisms (A. Banijamali et al., 1993).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Toxicology and Risk Assessment .

Summary of the Application

Quizalofop-P-tefuryl is used as an active substance in pesticides. A comprehensive risk assessment is conducted to evaluate its potential effects on mammals .

Methods of Application or Experimental Procedures

The risk assessment involves various tests including absorption, distribution, excretion, metabolism (toxicokinetics), acute toxicity, short-term toxicity, genotoxicity, long-term toxicity, reproductive toxicity, neurotoxicity, and other studies .

Results or Outcomes

Quizalofop-P-tefuryl is found to be “Harmful if swallowed” with an oral Lethal Dose (LD 50) of 1012 mg/kg body weight. It has low dermal and inhalation toxicity .

Residue Level Review

Specific Scientific Field

This application is in the field of Food Safety and Regulatory Science .

Summary of the Application

Quizalofop-P-tefuryl is reviewed under the maximum residue level (MRL) review under Article 12 of Regulation (EC) No 396/2005 .

Methods of Application or Experimental Procedures

The review involves the evaluation of confirmatory data that were identified for Quizalofop-P-tefuryl. This includes new data on hydrolysis efficiency of Quizalofop-P-tefuryl in different matrices of animal origin .

Results or Outcomes

The intake of residues resulting from the use of Quizalofop-P-tefuryl according to the reported agricultural practices is unlikely to present a risk to consumer health .

Use in Broad-Leaved Crops

Specific Scientific Field

This application is in the field of Agriculture .

Summary of the Application

Quizalofop-P-tefuryl is used as a selective, systematic, foliar-applied graminicide for use on specified broad-leaved crops .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Analytical Reference Standard

Specific Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

Quizalofop-P-tefuryl has been used as an analytical reference standard for the quantification of the analyte in soil samples .

Methods of Application or Experimental Procedures

The quantification is done using ultra high-performance liquid chromatography coupled to orbitrap mass spectrometry (UHPLC-Orbitrap-MS) .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Use in Drought-Stressed Conditions

Specific Scientific Field

This application is in the field of Agriculture .

Summary of the Application

Higher application rates of Quizalofop-P-tefuryl are required in drought-stressed conditions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

In field trials, Quizalofop-P-tefuryl gave equal or better control of grass weeds than reference herbicides at lower rates .

Safety And Hazards

Quizalofop-P-tefuryl is harmful if swallowed and has low dermal and inhalation toxicity . It’s also found to be very toxic to aquatic organisms . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The European Food Safety Authority (EFSA) has conducted a review of the existing maximum residue levels (MRLs) for Quizalofop-P-tefuryl . The review has led to the modification of existing MRLs for several commodities of plant and animal origin . The EFSA concluded that the short-term and long-term intake of residues resulting from the use of Quizalofop-P-tefuryl is unlikely to present a risk to consumer health .

properties

IUPAC Name

oxolan-2-ylmethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c1-14(22(26)28-13-18-3-2-10-27-18)29-16-5-7-17(8-6-16)30-21-12-24-20-11-15(23)4-9-19(20)25-21/h4-9,11-12,14,18H,2-3,10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKDWPHJZANJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1CCCO1)OC2=CC=C(C=C2)OC3=CN=C4C=C(C=CC4=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058290
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quizalofop-P-tefuryl

CAS RN

119738-06-6, 200509-41-7
Record name Quizalofop-tefuryl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119738-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop-P-tefuryl [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop-P-tefuryl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, (tetrahydro-2-furanyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quizalofop-P-tefuryl
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUIZALOFOP-TEFURYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB75I82DU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 500 milliliter roundbottom flask were added 0.055 mole of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline, 0.055 mole of 2-tetrahydrofuranylmethyl 2-bromopropanoate, 0.110 mole of anhydrous potassium carbonate, and 250 milliliters of acetonitrile. The mixture was refluxed for 5.5 hours and the solvent removed. The residue was filtered through a column of alumina with dichloromethane. Solvent removal and recrystallization from boiling hexane resulted in an 85% yield of 2-tetrahydrofuranylmethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propanoate. The material melted over a range of 52°-55° C.
Quantity
0.055 mol
Type
reactant
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Name
2-tetrahydrofuranylmethyl 2-bromopropanoate
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0.055 mol
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0.11 mol
Type
reactant
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Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
R López-Ruiz, R Romero-González, JLM Vidal… - Ecotoxicology and …, 2018 - Elsevier
… -p-ethyl, quizalofop-p-tefuryl and propaquizafop) in water … the main active substances (quizalofop-p-tefuryl, quizalofop-p-… after the application of quizalofop-p-tefuryl, whereas PPA …
Number of citations: 11 www.sciencedirect.com
S Mukhopadhyay, A Bhattacharyya… - Journal of Crop and …, 2012 - cropandweed.com
… In this respect, the present study, a field trial of quizalofop-p-tefuryl in black … quizalofop-ptefuryl in black gram (both plant and soil). Pesticide standard and 4.41 % EC quizalofopp-tefuryl (…
Number of citations: 5 www.cropandweed.com
European Food Safety Authority (EFSA)… - EFSA …, 2017 - Wiley Online Library
… with quizalofop-P-tefuryl variant and analysing for the total residues of quizalofop-P-tefuryl … for quizalofop-P-ethyl, quizalofop-P-tefuryl and propaquizafop were compared and the most …
Number of citations: 7 efsa.onlinelibrary.wiley.com
R López-Ruiz, R Romero-González, JLM Vidal… - Science of the Total …, 2017 - Elsevier
… -p-ethyl, quizalofop-p-tefuryl and propaquizafop in soil … the main active substances (quizalofop-p-tefuryl, quizalofop-p… that in samples containing quizalofop-p-tefuryl, there was a 15% …
Number of citations: 17 www.sciencedirect.com
EFS Authority, A Brancato, D Brocca… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… Results from livestock feeding studies performed with quizalofop‐P‐tefuryl variant and analysing for the total residues of quizalofop‐P‐tefuryl and its metabolites convertible to 6‐chloro‐…
Number of citations: 2 www.ncbi.nlm.nih.gov
AS Tomar - J. Crop and Weed, 2011 - cropandweed.com
… The present study was undertaken to screen the newer post emergence herbicide quizalofop-p - tefuryl for their effectiveness in comparison with recommended herbicides. Field …
Number of citations: 10 www.cropandweed.com
Z Anyszka, A Dobrzanski - Vegetable crops research bulletin, 1999 - agro.icm.edu.pl
The response of snap bean and barnyard grass [Echinochloa crus-galli] on quizalofop-P-tefuryl - Vegetable Crops Research Bulletin - Tom 51 (1999) - AGRO - Yadda … The response of …
Number of citations: 9 agro.icm.edu.pl
S Saito-Shida, M Saito, S Nemoto, T Tsutsumi - Journal of Food …, 2023 - Elsevier
… Overall, our validation results demonstrated that the LOQs for quizalofop ethyl, quizalofop-P-tefuryl, and quizalofop, which are defined as the lowest spiked level that fulfills the method …
Number of citations: 1 www.sciencedirect.com
AR Banijamali, RJ Strunk, JK Nag… - Journal of agricultural …, 1993 - ACS Publications
… The metabolism of quizalofop-P-tefuryl in animals and plants … oral doses of quizalofop-P-tefuryl excreted approximately 19 % … of the metabolites of quizalofop-P-tefuryl in the urine of the …
Number of citations: 7 pubs.acs.org
H Zhang, Y Wang, D Liu, Z Lu - Frontiers of Chemistry in China, 2006 - Springer
… Quizalofop-P-tefuryl is a new herbicide manufactured by … about the analysis of Quizalofop-P-tefuryl in soybean in China and … of 4% of Quizalofop-P-tefuryl EC in soybean with …
Number of citations: 2 link.springer.com

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